Thiol-PEG3-t-butyl ester
Overview
Description
Thiol-PEG3-t-butyl ester is a polyethylene glycol derivative containing a thiol group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mechanism of Action
- Thiol-PEG3-t-butyl ester primarily interacts with specific molecular targets within cells. Its thiol group allows it to react with various functional groups, including maleimide, OPSS, vinylsulfone, and transition metal surfaces (such as gold and silver) .
- The t-butyl protected carboxyl group can be deprotected under acidic conditions .
- For example, when reacting with maleimide, it forms a stable thioether linkage, enabling targeted conjugation .
- This compound can participate in various biochemical pathways, depending on the specific context. For instance:
- In drug delivery, it can serve as a linker to attach therapeutic agents to targeting molecules (e.g., antibodies or peptides) .
- In PROTAC (PROteolysis TAgeting Chimeras) design, it acts as a linker between two essential ligands, facilitating selective protein degradation via the ubiquitin-proteasome system .
- Absorption : this compound’s hydrophilic PEG spacer enhances solubility in aqueous media .
- Metabolism : The t-butyl ester group may undergo deprotection under acidic conditions, releasing the active thiol .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Action Environment
Biochemical Analysis
Biochemical Properties
The thiol group in Thiol-PEG3-t-butyl ester can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This makes it a valuable tool in the study of these biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of this compound involves its thiol group reacting with various biochemical entities such as maleimide, OPSS, vinylsulfone, and transition metal surfaces . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiol-PEG3-t-butyl ester typically involves the reaction of polyethylene glycol with thiol and t-butyl ester groups. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG3-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Typical reagents include alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
Thiol-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group instead of a thiol group.
Thiol-PEG3-Boc: Contains a Boc-protected thiol group instead of a t-butyl ester.
Uniqueness
Thiol-PEG3-t-butyl ester is unique due to its combination of a thiol group and a t-butyl ester, which provides distinct reactivity and solubility properties. The thiol group allows for specific interactions with metal surfaces and biomolecules, while the t-butyl ester enhances the compound’s stability and solubility in aqueous media .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-13(2,3)18-12(14)4-5-15-6-7-16-8-9-17-10-11-19/h19H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMCOVSNILLDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131888 | |
Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-39-8 | |
Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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